REACTION_SMILES
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[CH3:20][C:21]([N:22]([CH3:23])[CH3:24])=[O:25].[CH:15]1([CH2:18][Br:19])[CH2:16][CH2:17]1.[H-:13].[Na+:14].[c:1]12[c:2](=[O:3])[o:4][c:5](=[O:12])[nH:6][c:7]1[cH:8][cH:9][cH:10][cH:11]2>>[c:1]12[c:2](=[O:3])[o:4][c:5](=[O:12])[n:6]([CH2:18][CH:15]3[CH2:16][CH2:17]3)[c:7]1[cH:8][cH:9][cH:10][cH:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)N(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCC1CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1[nH]c2ccccc2c(=O)o1
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Name
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Type
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product
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Smiles
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O=c1oc(=O)n(CC2CC2)c2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |